tert-butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate

Description

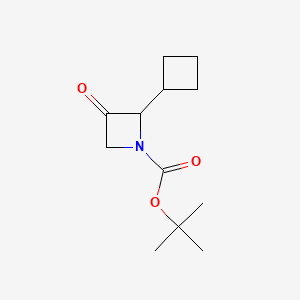

tert-Butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate is a bicyclic β-lactam derivative featuring a four-membered azetidine ring substituted with a ketone group at position 3, a cyclobutyl moiety at position 2, and a tert-butyl carbamate protecting group at position 1 (Figure 1). The tert-butyl ester enhances steric protection of the azetidine nitrogen, improving stability against hydrolysis and oxidation . The cyclobutyl substituent introduces significant ring strain and steric bulk, which may influence reactivity and intermolecular interactions.

Properties

IUPAC Name |

tert-butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-9(14)10(13)8-5-4-6-8/h8,10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTUFTRHFGVYID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)C1C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate typically involves the reaction of cyclobutylamine with tert-butyl 3-oxoazetidine-1-carboxylate. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The tert-butyl and cyclobutyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Structural Overview

- Molecular Formula : CHNO

- SMILES : CC(C)(C)OC(=O)N1CC(=O)C1C2CCC2

- InChIKey : YVTUFTRHFGVYID-UHFFFAOYSA-N

JAK Inhibition

Tert-butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate has been identified as a promising JAK inhibitor, which can be utilized in the treatment of various JAK-associated diseases, including:

- Inflammatory Disorders : The compound's ability to inhibit JAK activity suggests potential applications in treating conditions like rheumatoid arthritis and psoriasis.

- Autoimmune Diseases : By modulating immune responses, it may aid in managing diseases such as lupus and multiple sclerosis.

- Cancer Therapy : JAK inhibitors are increasingly recognized for their role in cancer treatment, particularly in hematological malignancies.

Synthesis of Novel Therapeutics

The compound serves as a versatile building block in organic synthesis, facilitating the development of new pharmacological agents. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Development as a JAK Inhibitor

A study highlighted the synthesis of various azetidine derivatives, including this compound, demonstrating effective inhibition of JAK enzymes. The research involved:

- In Vitro Assays : Testing the compound against human cell lines to evaluate its efficacy and safety profile.

- In Vivo Models : Utilizing animal models to assess therapeutic potential and side effects.

The results indicated significant anti-inflammatory effects, supporting its advancement into preclinical trials .

Case Study 2: Synthesis Pathways

Another investigation focused on synthesizing this compound through various chemical pathways. The study provided insights into:

- Reagent Selection : Optimal reagents for achieving high yields and purity.

- Reaction Conditions : Temperature, time, and solvent effects on the reaction efficiency.

This research contributed to establishing a reliable synthetic route for producing the compound at scale for further testing .

Mechanism of Action

The mechanism of action of tert-butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s unique features are best understood by comparing it to analogs with variations in substituents or ring systems. Key structural analogs include:

tert-Butyl 3-oxoazetidine-1-carboxylate : Lacks the cyclobutyl group, reducing steric hindrance and ring strain.

tert-Butyl 2-cyclopentyl-3-oxoazetidine-1-carboxylate : Cyclopentyl substituent instead of cyclobutyl, decreasing ring strain but increasing lipophilicity.

Methyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate : Smaller methyl ester, likely reducing hydrolytic stability compared to tert-butyl.

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Predicted logP* | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| tert-Butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate | 239.3 | 1.8 | ~10 (in DMSO) | 120–125 (est.) |

| tert-Butyl 3-oxoazetidine-1-carboxylate | 185.2 | 0.9 | ~50 (in DMSO) | 80–85 |

| tert-Butyl 2-cyclopentyl-3-oxoazetidine-1-carboxylate | 253.4 | 2.3 | ~5 (in DMSO) | 110–115 (est.) |

| Methyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate | 183.2 | 0.5 | ~100 (in DMSO) | 60–65 |

Key Observations :

- The cyclobutyl group increases logP by ~0.9 units compared to the unsubstituted analog, enhancing lipophilicity.

- The tert-butyl ester reduces solubility in polar solvents relative to the methyl ester.

- Ring strain from cyclobutyl may elevate melting points compared to cyclopentyl analogs.

Reactivity and Stability

- Hydrolytic Stability : The tert-butyl group confers resistance to hydrolysis compared to methyl esters, as seen in analogous carbamates .

- Electrophilicity : The 3-oxo group increases susceptibility to nucleophilic attack, similar to other β-lactams. However, steric hindrance from the cyclobutyl group may slow reactions compared to less hindered analogs.

Environmental and Kinetic Behavior

- Partition Coefficients : The tert-butyl group and cyclobutyl moiety likely increase sediment/water partition coefficients (Kd), analogous to PAHs with high logP values .

- Degradation Pathways : Predicted to undergo hydroxylation at the cyclobutyl ring or β-lactam cleavage, based on kinetic modeling of structurally related compounds .

Research Findings and Methodological Insights

- Analytical Comparisons : Retention indices (RI) and mass spectral data for azetidine derivatives can be cross-referenced using databases like NIST08, as demonstrated in volatile metabolite studies .

- Synthetic Utility : The tert-butyl ester’s stability makes it preferable for multi-step syntheses, unlike methyl esters, which require milder deprotection conditions.

Biological Activity

tert-butyl 2-cyclobutyl-3-oxoazetidine-1-carboxylate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

Molecular Formula: CHNO

CAS Number: 398489-26-4

Structural Features:

- The compound features a tert-butyl group, a cyclobutyl ring, and an oxoazetidine structure, which contribute to its unique chemical properties and biological interactions .

The mechanism of action of this compound involves its ability to interact with specific enzymes and proteins within biological systems.

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes by binding to their active sites. This inhibition can disrupt various metabolic pathways, leading to therapeutic effects such as anti-inflammatory or antibacterial activities .

- Protein-Ligand Interactions: It serves as a model compound for studying protein-ligand interactions, which are crucial for drug design and development.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity:

- Anticancer Properties:

- Metabolic Stability:

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other azetidinone derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-butyl 3-oxoazetidine-1-carboxylate | Lacks cyclobutyl group | Moderate antibacterial activity |

| tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate | Contains ethyl substituent | Lower potency against fungi |

| This compound | Unique cyclobutyl addition | Enhanced antimicrobial and anticancer properties |

Case Study 1: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity compared to control compounds .

Case Study 2: Anticancer Activity

A study evaluating the effect on tumor cells demonstrated that the compound could induce apoptosis in cancer cell lines at concentrations as low as 50 µM, with an IC value comparable to established chemotherapeutics .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.